Acetic acid, 2-[[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-
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Description
The compound “2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a thioacetic acid group and phenyl rings .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of a 1,2,4-triazole-thiol group in alkaline conditions . The alkylated compound can then be reduced at the carbonyl group to the corresponding secondary alcohol .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring, a thioacetic acid group, and phenyl rings . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the 1,2,4-triazole ring and the thioacetic acid group can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,4-triazole ring and the thioacetic acid group can affect its solubility, stability, and reactivity .Future Directions
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-7-9-13(10-8-12)16-18-19-17(23-11-15(21)22)20(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLNQEZPUFVDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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